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Hexa[trifluoromethyl]benzene

Cat. No.: B3031296
CAS No.: 2340-93-4
M. Wt: 486.1 g/mol
InChI Key: XJGMLRCIWIZTKI-UHFFFAOYSA-N
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Description

Historical Development of Perfluoroalkylated Aromatics

The field of organofluorine chemistry, which provides the foundation for compounds like hexa(trifluoromethyl)benzene, has a rich history dating back to the 19th century. The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who prepared methyl fluoride (B91410). nih.gov A pivotal moment in aromatic fluorine chemistry was the discovery of the Schiemann reaction in 1927, which allowed for the synthesis of fluoroaromatic compounds from diazonium salts. nih.gov

The introduction of perfluoroalkyl groups, particularly the trifluoromethyl (-CF3) group, marked a significant advancement. An early report of an aromatic compound with a fluorinated side chain was made by Swarts in 1898. nih.gov He demonstrated that benzotrichloride (B165768) could be fluorinated using antimony(III) fluoride (SbF3). nih.govthieme-connect.de This transformation of a -CCl3 group to a -CF3 group was later optimized using hydrogen fluoride (HF) in the 1930s, laying the groundwork for industrial applications. nih.gov

The mid-20th century saw a surge in the development of perfluoroalkylated substances, driven by their remarkable chemical stability and unique properties, finding use as surfactants, lubricants, and flame retardants. rsc.org Methodologies for introducing perfluoroalkyl chains into aromatic rings were further developed, with early reports by McLoughlin and Thrower in 1969 and George Tiers in 1960. nih.gov These methods have continuously evolved, with modern approaches focusing on greener and more efficient syntheses using organometallic catalysis, photochemistry, and electrochemistry to create perfluoroalkylated aromatic scaffolds. rsc.org The synthesis of hexa(trifluoromethyl)benzene itself was first reported in the 1960s. acs.org

Significance and Uniqueness of Hexa[trifluoromethyl]benzene in Fluorine Chemistry

Hexa(trifluoromethyl)benzene stands out in fluorine chemistry due to its unique structure and extreme electronic properties. It is a derivative of benzene (B151609) in which all six hydrogen atoms are replaced by trifluoromethyl groups. The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. vaia.comlibretexts.org The presence of six such groups on a single benzene ring creates a highly electron-deficient aromatic system.

This extreme electron deficiency imparts unusual properties to the molecule, making it a subject of significant academic interest for studying fundamental chemical principles. Its structure, with the bulky and strongly electronegative -CF3 groups surrounding the central ring, creates significant steric hindrance and electronic repulsion. nih.gov This makes hexa(trifluoromethyl)benzene a valuable model compound for investigating the limits of aromaticity, the effects of extreme substitution on molecular geometry and stability, and the nature of intermolecular interactions in highly fluorinated systems. acs.orgresearchgate.net

Theoretical Considerations of Aromaticity in Highly Electron-Deficient Benzene Derivatives

The concept of aromaticity, originally based on the chemical behavior of benzene, is now understood in terms of electronic structure and energy. For a compound to be considered aromatic, it must meet several criteria: it must be cyclic, planar, and fully conjugated, with a continuous ring of overlapping p-orbitals. units.it The final and most defining criterion is compliance with Hückel's rule. units.it

In 1931, Erich Hückel proposed that for a planar, cyclic, conjugated molecule to be aromatic, it must possess (4n+2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...). libretexts.org Benzene, with its 6 π-electrons (n=1), is the quintessential aromatic compound. quora.com Conversely, a planar, cyclic, conjugated molecule with 4n π-electrons is considered antiaromatic and is particularly unstable. barnagarcollege.ac.in

However, the simple application of Hückel's rule can be complicated in highly substituted systems like hexa(trifluoromethyl)benzene. The six bulky trifluoromethyl groups introduce significant steric strain, which could potentially force the benzene ring out of planarity. Loss of planarity would disrupt the continuous overlap of p-orbitals, a prerequisite for aromaticity. barnagarcollege.ac.in

Furthermore, the powerful inductive electron-withdrawing effect of the six -CF3 groups drastically alters the electronic landscape of the benzene ring. vaia.com Hückel's theory was developed for simple, unsubstituted hydrocarbons and does not explicitly account for the profound electronic perturbation caused by multiple strong electron-withdrawing substituents. wikipedia.org These factors raise questions about the degree to which hexa(trifluoromethyl)benzene retains the aromatic character of its parent molecule, benzene.

The trifluoromethyl group influences the parent benzene ring primarily through a strong inductive effect (-I), pulling electron density away from the ring through the sigma bond framework. vaia.comlibretexts.org This effect destabilizes the positively charged intermediates formed during electrophilic aromatic substitution, making the ring much less reactive than benzene. libretexts.org

In hexa(trifluoromethyl)benzene, the cumulative inductive effect of six -CF3 groups leads to a significant decrease in the electron density of the aromatic ring. This has a profound impact on its aromatic stabilization energy (ASE) and electron delocalization. Computational studies using aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS), provide quantitative estimates of these effects.

The HOMA index measures aromaticity based on the degree of bond length equalization in the ring, with a value of 1 for benzene (most aromatic) and 0 for a non-aromatic Kekulé structure. acs.org NICS values measure the magnetic shielding at the center of the ring; large negative values are indicative of aromaticity. wikipedia.org Studies on hexasubstituted benzenes show that strong electron-withdrawing groups generally decrease the geometric aromaticity (HOMA) and can affect the magnetic aromaticity (NICS). nih.gov For hexa(trifluoromethyl)benzene, while it is still considered an aromatic molecule, the electronic perturbation from the substituents leads to a modified aromatic character compared to benzene. acs.org The strong electron-withdrawing nature of the CF3 groups enhances intermolecular π-π interactions, a property that is explored in the design of organic semiconductor materials. researchgate.net

Interactive Data Table: Calculated Aromaticity Indices for Substituted Benzenes

The following table presents calculated aromaticity indices for benzene and hexa(trifluoromethyl)benzene from computational studies, illustrating the influence of the substituents.

CompoundSubstituentHOMA IndexNICS(0) (ppm)NICS(1) (ppm)NICS(1)zz (ppm)
Benzene-H1.00-7.9-9.7-29.8
Hexa(trifluoromethyl)benzene-CF30.81-5.7-7.0-15.4
Data sourced from computational studies on hexahomosubstituted benzenes. acs.orgnih.gov HOMA is a geometric measure of aromaticity (1 = ideal). NICS (Nucleus-Independent Chemical Shift) is a magnetic criterion where more negative values indicate stronger aromaticity. NICS(0) is at the ring center, NICS(1) is 1 Å above the ring, and NICS(1)zz is the out-of-plane tensor component of NICS(1).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12F18 B3031296 Hexa[trifluoromethyl]benzene CAS No. 2340-93-4

Properties

IUPAC Name

1,2,3,4,5,6-hexakis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F18/c13-7(14,15)1-2(8(16,17)18)4(10(22,23)24)6(12(28,29)30)5(11(25,26)27)3(1)9(19,20)21
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGMLRCIWIZTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289323
Record name Hexa[trifluoromethyl]benzene
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Molecular Weight

486.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2340-93-4
Record name NSC60318
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexa[trifluoromethyl]benzene
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Advanced Synthetic Methodologies for Hexa Trifluoromethyl Benzene and Its Derivatives

Classical and Established Synthetic Routes to Perfluoromethylated Benzene (B151609) Systems

The synthesis of hexa(trifluoromethyl)benzene has been approached through several established methods, primarily focusing on the cyclization of smaller perfluorinated precursors. These routes, while foundational, often require harsh conditions and can lead to a mixture of products.

Trimerization of Perfluorobutyne

A prominent classical route to hexa(trifluoromethyl)benzene is the trimerization of perfluorobutyne (CF₃C≡CCF₃). This reaction, analogous to the trimerization of acetylene (B1199291) to form benzene, involves the cyclization of three molecules of perfluorobutyne.

Optimization of Reaction Conditions: Temperature, Solvent Polarity, and Catalyst Selection

The efficiency of the trimerization of perfluorobutyne is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Temperature: Elevated temperatures, often exceeding 100°C, are typically required to overcome the activation energy of the cycloaddition. wikipedia.org

Solvent Polarity: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents are often employed. rsc.org

Catalyst Selection: Various catalysts have been explored to facilitate the trimerization. Transition metal catalysts are commonly used to promote the cycloaddition. wikipedia.org The use of catalysts like zinc chloride (ZnCl₂) under ionothermal conditions has also been reported for nitrile trimerization, a related reaction. mdpi.com

Suppression of Side Reactions for Yield Enhancement

A significant challenge in the trimerization of perfluorobutyne is the potential for side reactions, which can lower the yield of the desired hexa(trifluoromethyl)benzene. These can include the formation of linear polymers or other cyclic isomers. Strategies to suppress these side reactions often involve careful control of reaction parameters and the use of specific catalysts to favor the desired [4+2] cycloaddition pathway. wikipedia.org In some cases, the presence of certain agents can inhibit polymerization. For instance, trifluoronitrosomethane (B1596166) has been observed to inhibit the polymerization of perfluorobutyne-2. nasa.gov

Photochemical Cyclization and Isomerization Pathways (e.g., Dewar Benzene Intermediate)

An alternative classical approach involves the photochemical cyclization of precursors to form a "Dewar benzene" intermediate, which then isomerizes to the more stable benzene ring. chempedia.info Dewar benzene, or bicyclo[2.2.0]hexa-2,5-diene, is a valence isomer of benzene. wikipedia.org The hexa(trifluoromethyl)ated analogue follows a similar pathway.

The photochemical rearrangement of hexafluorobenzene (B1203771) upon ultraviolet (UV) irradiation can lead to the formation of its Dewar isomer. chempedia.info This process involves the transformation of the planar aromatic ring into a strained bicyclic structure.

Thermodynamic and Kinetic Considerations of Isomerization

The isomerization of the Dewar benzene intermediate to the final benzene derivative is a crucial step.

Thermodynamics: The benzene form is significantly more stable than the Dewar isomer. The isomerization is therefore a thermodynamically favorable process, driven by the release of ring strain. caltech.edu

Kinetics: The rate of this isomerization is governed by kinetic factors. The thermal conversion of Dewar benzene back to benzene can be slow due to orbital symmetry constraints. wikipedia.org For substituted fluorinated benzene isomers, the isomerization has been found to be a clean, homogeneous first-order process. rsc.org The rate constants for these isomerizations have been determined, providing insight into the kinetics of the reaction. rsc.org

Table 1: Kinetic Data for Thermal Isomerization of Fluorinated Benzene Isomers rsc.org

CompoundLogarithm of Rate Constant (sec⁻¹)
C₆F₅H (Isomer A)12.5 – 25,500/2.3RT
C₆F₅H (Isomer B)12.4 – 25,600/2.3RT
C₆F₅Me (Isomer A)14.2 – 30,600/2.3RT
C₆F₅Me (Isomer B)14.4 – 29,800/2.3RT
C₆F₅CF₃ (Isomer A)13.8 – 28,200/2.3RT
C₆F₅CF₃ (Isomer B)13.4 – 29,600/2.3RT
C₆F₅OMe (Isomer B)11.7 – 25,900/2.3RT

Isomers (A) and (B) are thought to be the Dewar isomers with the substituent on the tertiary carbon and the double bond, respectively. rsc.org

Modern and Emerging Synthetic Strategies for Poly(trifluoromethyl)benzenes

Recent advancements in synthetic chemistry have led to the development of more efficient and versatile methods for the synthesis of poly(trifluoromethyl)benzenes. These modern strategies often offer milder reaction conditions and greater functional group tolerance.

One notable approach is the copper-catalyzed trifluoromethylation of aryl iodides. researchgate.net This method allows for the direct introduction of trifluoromethyl groups onto an aromatic ring. A general route to functionalized pentakis(trifluoromethyl)phenyl derivatives involves the use of pre-generated (trifluoromethyl)copper (CF₃Cu) species. researchgate.net These species react with hexaiodobenzene to produce a mixture of hexa(trifluoromethyl)benzene and pentakis(trifluoromethyl)benzene derivatives. researchgate.net

Another emerging area is the use of visible-light photoredox catalysis to facilitate the trifluoromethylation of arenes. These methods can enable the formation of C-H trifluoromethylated products under mild conditions.

Furthermore, the Diels-Alder reaction of trifluoromethyl-containing pyrones with various dienophiles provides a versatile route to polysubstituted trifluoromethyl-containing aromatic compounds. researchgate.net This approach allows for the construction of complex aromatic systems with multiple trifluoromethyl groups in a controlled manner.

Trifluoromethylation via (Trifluoromethyl)copper Species

The use of (trifluoromethyl)copper (CF3Cu) species is a prominent method for the synthesis of trifluoromethylated aromatic compounds. researchgate.net These reagents can be generated in situ and react with suitable precursors to yield the desired products. researchgate.net

Reaction with Hexaiodobenzene and Related Halogenated Precursors

A significant advancement in the synthesis of hexa(trifluoromethyl)benzene involves the reaction of hexaiodobenzene with pre-generated (trifluoromethyl)copper species. researchgate.net This pertrifluoromethylation process allows for the exhaustive substitution of iodine atoms with trifluoromethyl groups. researchgate.net The reaction is typically carried out in a solvent like dimethylformamide (DMF) and can be stabilized by additives such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). researchgate.net This approach has also been successfully applied to other pentahalogenated benzene derivatives, such as pentaiodochlorobenzene and pentaiodotoluene, to produce the corresponding pentakis(trifluoromethyl) derivatives. researchgate.net

Detailed research findings have shown that the reaction of hexaiodobenzene with (trifluoromethyl)copper species can lead to a mixture of products, including hexa(trifluoromethyl)benzene, pentakis(trifluoromethyl)benzene, and potassium pentakis(trifluoromethyl)phenoxide, with a combined yield of up to 80%. researchgate.net

Table 1: Products from the Reaction of Hexaiodobenzene with (Trifluoromethyl)copper Species researchgate.net
ProductCombined Yield
Hexa(trifluoromethyl)benzene80%
Pentakis(trifluoromethyl)benzene
Potassium pentakis(trifluoromethyl)phenoxide
Proposed Reaction Pathways for Derivative Formation

The formation of derivatives, such as pentakis(trifluoromethyl)phenoxide, during the trifluoromethylation of hexaiodobenzene suggests complex reaction pathways. researchgate.net One proposed mechanism involves the initial formation of the hexa(trifluoromethyl)benzene radical anion, which can then undergo further reactions leading to the observed products. The presence of a solvent like DMF is thought to play a role in the formation of the phenoxide. researchgate.net

Electrophilic Aromatic Substitution with Trifluoromethylating Agents

Electrophilic trifluoromethylation introduces a "CF3+" equivalent to an aromatic ring. researchgate.net This method has seen the development of several powerful reagents, often referred to as electrophilic trifluoromethylating agents. researchgate.netbeilstein-journals.org These include hypervalent iodine compounds like Togni's reagents and sulfonium (B1226848) salts such as Umemoto's reagents. researchgate.netbeilstein-journals.orgwikipedia.org

Challenges of Regioselectivity and Steric Hindrance

A primary challenge in electrophilic aromatic substitution is controlling the position of the incoming group, a concept known as regioselectivity. acs.org The trifluoromethyl group is strongly deactivating, making the introduction of subsequent trifluoromethyl groups progressively more difficult. The high reactivity of some trifluoromethylating agents can lead to a mixture of regioisomers, particularly in the functionalization of substituted benzenes. chemrxiv.org

Steric hindrance is another significant hurdle, especially when attempting to synthesize highly substituted compounds like hexa(trifluoromethyl)benzene. unibo.itsit.edu.cn The bulky nature of the trifluoromethyl groups already present on the ring can physically block the approach of the incoming electrophile, making complete substitution challenging. The steric crowding in C6(CF3)5 derivatives leads to significant distortion of the aromatic ring. researchgate.net

Radical Trifluoromethylation Approaches

Radical trifluoromethylation offers an alternative pathway that is not governed by the typical rules of electrophilic aromatic substitution. nih.gov In these reactions, a trifluoromethyl radical (•CF3) is generated and then adds to the aromatic ring. nih.gov Various reagents can serve as sources for the •CF3 radical, including trifluoromethyl iodide and sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent). beilstein-journals.orgnih.gov

Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions. nih.govprinceton.edu This method often employs a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer (SET) process to generate the •CF3 radical from a suitable precursor like trifluoromethanesulfonyl chloride. nih.gov This radical can then react with arenes. nih.gov

Halogen-Exchange Reactions under Controlled Conditions

Halogen-exchange (Halex) reactions provide a route to trifluoromethylated compounds by replacing other halogens (typically chlorine or bromine) with fluorine. thieme-connect.de The Swarts reaction is a classic example of this transformation, often utilizing metal fluorides like antimony(III) fluoride (B91410). thieme-connect.de For the synthesis of hexa(trifluoromethyl)benzene, a precursor such as hexachlorobenzene (B1673134) or hexabromobenzene (B166198) would be subjected to fluorinating agents under controlled conditions.

The use of boron trihalides, such as boron trichloride (B1173362) (BCl3), has also been explored for halogen exchange. nsf.gov These Lewis acidic reagents can facilitate the exchange of fluorine atoms in a trifluoromethyl group for other halogens. nsf.gov While this is the reverse of the desired transformation for synthesizing hexa(trifluoromethyl)benzene, it highlights the principles of halogen exchange on highly fluorinated aromatic systems.

Palladium-Catalyzed Fluorination Strategies for Aryl Systems

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application in the formation of C-CF3 bonds has been an area of intense research. These strategies can be broadly categorized into the trifluoromethylation of aryl halides/sulfonates and the direct C-H functionalization of arenes.

One of the significant breakthroughs in this area was the development of methods for the trifluoromethylation of aryl chlorides. nih.gov Given the lower cost and broader availability of aryl chlorides compared to their iodide and bromide counterparts, this advancement has been particularly impactful. acs.org A key challenge in these reactions is the reductive elimination of the Ar-CF3 bond from the palladium center, which has been overcome through the use of specialized ligands. nih.gov For instance, the use of bulky, electron-rich biaryl monophosphine ligands, such as BrettPhos, has proven effective in promoting this difficult step. nih.gov

The trifluoromethylation of vinyl sulfonates, such as triflates and nonaflates, also provides a valuable route to trifluoromethylated alkenes, which can be precursors to or components of more complex aromatic systems. mit.edudicp.ac.cn These reactions often employ palladium catalysts like Pd(dba)2 or [(allyl)PdCl]2 in combination with phosphine (B1218219) ligands to achieve high yields. mit.edudicp.ac.cn

Direct C-H trifluoromethylation of arenes represents a more atom-economical approach, as it circumvents the need for pre-functionalized starting materials. acs.org These reactions typically involve a directing group on the arene to guide the palladium catalyst to a specific C-H bond for functionalization. acs.org Trifluoroacetic acid (TFA) has been identified as a crucial promoter in some of these transformations. acs.org

Below is a table summarizing representative palladium-catalyzed trifluoromethylation reactions.

SubstrateCatalyst (mol%)Ligand (mol%)CF3 SourceAdditive(s)SolventTemperature (°C)Yield (%)
4-Chlorotoluene[(allyl)PdCl]2 (3)BrettPhos (12)TESCF3KFDioxane12080
1-Chloro-4-(tert-butyl)benzenePd(dba)2 (3)BrettPhos (6)TESCF3KFDioxane13092
4-Phenylcyclohex-1-en-1-yl triflatePd(dba)2 (5)tBuXPhos (10)TMSCF3KFDioxane11085
4-Phenylcyclohex-1-en-1-yl nonaflate[(allyl)PdCl]2 (2.5)tBuXPhos (10)TESCF3RbFDioxane11091
2-PhenylpyridinePd(OAc)2 (10)---1bCu(OAc)2, TFADCE11082
2-(p-Tolyl)pyridinePd(OAc)2 (10)---1bCu(OAc)2, TFADCE11084

Organometallic Approaches in C-CF3 Bond Formation

Organometallic reagents and catalysts have been instrumental in the synthesis of highly fluorinated aromatic compounds, including hexa(trifluoromethyl)benzene and its derivatives. These methods often involve the use of copper, nickel, or platinum complexes.

A notable method for the synthesis of derivatives of hexa(trifluoromethyl)benzene involves the copper-mediated pertrifluoromethylation of polyiodinated arenes. For instance, the reaction of hexaiodobenzene with pre-generated (trifluoromethyl)copper (CF3Cu) species results in a mixture of pentakis(trifluoromethyl)benzene and hexa(trifluoromethyl)benzene. researchgate.netgla.ac.uk This reaction proceeds at ambient temperature and provides a direct route to these highly functionalized molecules. researchgate.netgla.ac.uk

The direct synthesis of hexa(trifluoromethyl)benzene can be achieved through the cyclotrimerization of hexafluoro-2-butyne (B1329351) (CF3C≡CCF3). Zerovalent nickel complexes, such as those prepared from Ni(PF3)4 or Ni(COD)2, have been shown to catalyze this transformation. acs.orgsci-hub.se The reaction with Ni(PF3)4 and a large excess of the alkyne at temperatures above 50°C produces reasonable yields of hexa(trifluoromethyl)benzene. acs.org

Platinum complexes have also been employed in the chemistry of hexa(trifluoromethyl)benzene. For example, the reaction of [Pt(PEt3)3] with hexa(trifluoromethyl)benzene leads to a platinum complex with a 1,2-η-structure. nih.gov Furthermore, platinum complexes can promote the ring-opening of hexa(trifluoromethyl)benzene.

The following table summarizes key organometallic reactions leading to hexa(trifluoromethyl)benzene and its derivatives.

Starting MaterialOrganometallic Reagent/CatalystKey Reactants/ConditionsProduct(s)Combined Yield (%)
Hexaiodobenzene(Trifluoromethyl)copper (CF3Cu)DMF, 1,3-dimethyl-2-imidazolidinone (DMI), ambient temp.Pentakis(trifluoromethyl)benzene & Hexa(trifluoromethyl)benzene80
Hexafluoro-2-butyneNi(PF3)4Large excess of alkyne, >50°CHexakis(trifluoromethyl)benzeneReasonable
Hexafluoro-2-butyneNi(COD)2---Ni(COD)(hexakis(trifluoromethyl)benzene) & Ni2(COD)2(hexakis(trifluoromethyl)benzene)---
Hexa(trifluoromethyl)benzene[Pt(PEt3)3]---[Pt{C6(CF3)6}(PEt3)2]---

Elucidation of Reactivity and Mechanistic Pathways of Hexa Trifluoromethyl Benzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Hexa(trifluoromethyl)benzene is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a direct consequence of the cumulative electron-withdrawing effects of the six trifluoromethyl groups, which render the aromatic ring exceptionally electron-deficient and thus prone to attack by nucleophiles.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I effect). stackexchange.com In hexa(trifluoromethyl)benzene, the presence of six such groups profoundly deactivates the benzene (B151609) ring towards electrophilic attack and, conversely, strongly activates it towards nucleophilic attack. masterorganicchemistry.comutexas.edu This activation arises because the electron-withdrawing nature of the substituents stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of an SNAr reaction. acsgcipr.orgresearchgate.net The stabilization of this intermediate lowers the activation energy of the reaction, thereby facilitating the substitution process.

The rate of nucleophilic aromatic substitution is significantly enhanced on aromatic rings bearing strongly electron-withdrawing substituents. acsgcipr.org For instance, the reaction of various nucleophiles with hexa(trifluoromethyl)benzene proceeds readily, a testament to the powerful activating effect of the six -CF3 groups.

Hexa(trifluoromethyl)benzene reacts with a variety of nucleophiles, leading to the substitution of one or more trifluoromethyl groups. The general mechanism for these SNAr reactions involves the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized Meisenheimer complex. researchgate.net This is followed by the departure of a trifluoromethyl group as a leaving group.

Reaction with Amines: The reaction of hexa(trifluoromethyl)benzene with amines proceeds via nucleophilic aromatic substitution. While specific studies on hexa(trifluoromethyl)benzene with amines are not extensively detailed in the provided results, the general principles of SNAr with amine nucleophiles are well-established. researchgate.netscience.gov The reaction would involve the attack of the amine's lone pair of electrons on the electron-deficient aromatic ring, followed by the elimination of a trifluoromethyl anion.

Reaction with Thiols: Thiols and their corresponding thiolates are effective nucleophiles in SNAr reactions. acsgcipr.org The reaction with hexa(trifluoromethyl)benzene would follow the established SNAr pathway, where the sulfur nucleophile attacks the aromatic ring. acsgcipr.org In related systems, such as the reaction of nitrobenzofurazan thioethers with hydrogen sulfide (B99878), a similar nucleophilic aromatic substitution mechanism is observed. science.gov

Reaction with Methoxides: Methoxide (B1231860) ions are strong nucleophiles that readily participate in SNAr reactions. In a related study on pentakis(trifluoromethyl)nitrobenzenes, reaction with methoxide led to the formation of tetrakis(trifluoromethyl)methoxybenzene, demonstrating the facility of nucleophilic substitution of a trifluoromethyl group by a methoxide. rsc.org A similar reactivity pattern is expected for hexa(trifluoromethyl)benzene.

Table 1: Reactivity of Hexa(trifluoromethyl)benzene with Various Nucleophiles

Nucleophile Reagent Example Expected Product Type
Amines R-NH2 Penta(trifluoromethyl)aniline derivative
Thiols R-SH Penta(trifluoromethyl)phenyl sulfide derivative
Methoxides CH3ONa Penta(trifluoromethyl)anisole

Electrophilic Aromatic Substitution (SEAr) Reactivity Considerations

In stark contrast to its high reactivity towards nucleophiles, hexa(trifluoromethyl)benzene is extremely unreactive towards electrophilic aromatic substitution (SEAr).

The primary factor limiting electrophilic attack on hexa(trifluoromethyl)benzene is the severe deactivation of the aromatic ring by the six powerful electron-withdrawing trifluoromethyl groups. masterorganicchemistry.comutexas.edu These groups pull electron density away from the benzene ring through their strong -I effect, making the ring electron-poor and therefore unattractive to electron-seeking electrophiles. stackexchange.com

The rate of electrophilic aromatic substitution is drastically reduced by the presence of deactivating groups. For example, trifluoromethylbenzene undergoes nitration 40,000 times more slowly than benzene. utexas.edu With six trifluoromethyl groups, the deactivating effect is magnified to such an extent that electrophilic substitution becomes exceedingly difficult.

Furthermore, the intermediate formed during electrophilic aromatic substitution, the Wheland intermediate or arenium ion, is a carbocation. The presence of electron-withdrawing groups destabilizes this positively charged intermediate, increasing the activation energy for its formation and thus hindering the reaction. stackexchange.com In the case of trifluoromethylbenzene, the carbocation intermediate is significantly destabilized, and this effect would be compounded in hexa(trifluoromethyl)benzene. stackexchange.com

Radical Reactions and Their Mechanistic Investigations

The study of radical reactions involving perfluoroarenes like hexafluorobenzene (B1203771) has shown that the nature of the attacking radical plays a crucial role in the reaction outcome. fluorine1.ru Electrophilic radicals tend to add to benzene at a higher rate than to hexafluorobenzene, whereas the opposite is true for nucleophilic radicals. fluorine1.ru

While specific mechanistic investigations for radical reactions of hexa(trifluoromethyl)benzene were not found in the provided search results, insights can be drawn from related compounds. For instance, the reaction of hexafluorobenzene with methyl radicals, which are nucleophilic, proceeds more readily than with benzene. fluorine1.ru Given that the trifluoromethyl group is strongly electron-withdrawing, it is plausible that hexa(trifluoromethyl)benzene would exhibit enhanced reactivity towards nucleophilic radicals.

In the context of trifluoromethyl-containing compounds, radical intermediates are often generated to participate in cross-coupling reactions. nih.gov For example, trifluoromethyl ketyl radicals can be formed and undergo radical-radical cross-coupling. nih.gov

Cycloaddition Reactions Involving Hexa(trifluoromethyl)benzene and its Precursors

Hexa(trifluoromethyl)benzene can be synthesized through the cyclotrimerization of hexafluoro-2-butyne (B1329351). This precursor, hexafluoro-2-butyne, is an excellent dienophile and readily participates in cycloaddition reactions. psu.edu It reacts with dienes such as furan (B31954) and its derivatives to form cycloadducts. psu.edu These adducts can then be further transformed into bis(trifluoromethyl)benzene derivatives. psu.edu

Transition metal complexes can also mediate cycloaddition reactions. For instance, complexes of platinum and nickel have been shown to react with hexa(trifluoromethyl)benzene. rsc.org The reaction of a tris(triethylphosphine)platinum complex with hexa(trifluoromethyl)benzene yields a complex where the platinum is bonded to two adjacent carbons of the non-planar benzene ring. rsc.org

Furthermore, theoretical studies on [3+2] cycloaddition reactions involving vinylbenzenes have shown that the presence of a trifluoromethyl group can reduce the activation energy of the reaction. nih.govresearchgate.net This suggests that the electronic properties of the trifluoromethyl group can influence the energetics of cycloaddition pathways.

Organometallic Reactions and Complexation Chemistry

The coordination of hexa(trifluoromethyl)benzene to a metal center causes a distortion of the benzene ring from planarity. In the complex π-cyclopentadienyl-hexakis(trifluoromethyl)benzene rhodium, the benzene ring is non-planar, and the rhodium atom is bonded to two adjacent carbon atoms of the ring with a dihedral angle of 102° between the mean plane of the ring and the PtC(7)-C(12) group. rsc.orgroyalsocietypublishing.org This distortion is a consequence of the electronic and steric demands of the six CF₃ groups.

Transition metal complexes of hexa(trifluoromethyl)benzene and its derivatives have been synthesized and characterized. The reaction of tris(triethylphosphine)platinum with hexa(trifluoromethyl)benzene affords [Pt{C₆(CF₃)₆}(PEt₃)₂], which exhibits a fluxional behavior in solution, as indicated by ¹⁹F NMR spectroscopy. rsc.org An X-ray crystallographic study revealed a 1,2-hapto structure where the platinum atom is bonded to two adjacent carbons of the non-planar benzene ring. rsc.org

A rhodium complex, π-cyclopentadienyl-hexakis(trifluoromethyl)benzene rhodium, has been synthesized and its crystal structure determined by X-ray diffraction. royalsocietypublishing.org The analysis revealed a novel form of bonding for an arene complex, with the rhodium atom asymmetrically bonded to the distorted benzene ligand. royalsocietypublishing.org

Gold(I) complexes with trifluoromethyl-substituted phenyl ligands, such as [2,4,6-tris(trifluoromethyl)phenyl]gold(I) complexes, have also been prepared. researchgate.net These complexes serve as precursors for the synthesis of other gold(I) and gold(III) species. researchgate.net The synthesis of [Au(CF₃)(NHC)] (NHC = N-heterocyclic carbene) complexes has been achieved through various routes, including the reaction of [Au(Cl)(NHC)] with a trifluoromethyl source. kaust.edu.sa

Table 2: Selected Transition Metal Complexes of Hexa(trifluoromethyl)benzene and its Derivatives
ComplexMetalKey FeaturesReference
[Pt{C₆(CF₃)₆}(PEt₃)₂]Platinum1,2-hapto coordination, fluxional behavior rsc.org
π-cyclopentadienyl-hexakis(trifluoromethyl)benzene rhodiumRhodiumAsymmetric bonding, non-planar benzene ligand royalsocietypublishing.org
[Au(Fmes)(tht)] (Fmes = 2,4,6-tris(trifluoromethyl)phenyl)GoldPrecursor for other gold(I) and gold(III) complexes researchgate.net
[Au(CF₃)(NHC)]GoldSynthesized from [Au(Cl)(NHC)] precursors kaust.edu.sa

The stability and ligand exchange dynamics of organometallic complexes containing hexa(trifluoromethyl)benzene are influenced by the electron-poor nature of the arene ligand. The weaker metal-arene bond can facilitate ligand exchange reactions. For example, in nickel complexes of the type [Ni{C₆(CF₃)₆}L₂], ligand exchange with phosphites and arsines has been observed. rsc.org

The ¹⁹F NMR spectrum of [Pt{C₆(CF₃)₆}(PEt₃)₂] shows a single resonance at room temperature but resolves into two multiplets at -90°C, indicating a fluxional process where the platinum moiety migrates around the benzene ring. rsc.org This dynamic behavior is a manifestation of the weaker and more labile coordination of the hexa(trifluoromethyl)benzene ligand.

Thermochemical and Kinetic Studies of Reactions

Thermochemical and kinetic studies provide quantitative insights into the reactivity of hexa(trifluoromethyl)benzene and its derivatives. The rates of nickel(0)-catalyzed intramolecular [4+2] cycloadditions of dienynes were found to be influenced by substituents. williams.edu Specifically, the rates for trifluoromethyl- and fluoro-substituted dienynes were measured to be 0.75 and 0.63 times that of the unsubstituted analogue, respectively. williams.edu

Kinetic studies of proton transfer from octa(m-trifluoromethylphenyl)porphyrazine to various nitrogen-containing bases in a benzene-dimethylsulfoxide system revealed that the process is kinetically controlled. sci-hub.se The rate constants for proton transfer were found to be unusually low, and the kinetic parameters were strongly dependent on the nature of the base and the porphyrazine macrocycle. sci-hub.se

In the context of the hexadehydro-Diels-Alder (HDDA) reaction, kinetic experiments were crucial in elucidating the reaction mechanism. nih.gov The observation that a trifluoromethyl-substituted diynophile reacted slower than other analogues provided strong evidence for a stepwise, diradical pathway over a concerted mechanism. nih.gov The thermodynamics of the HDDA reaction are favorable, with the initial cycloaddition to form the benzyne (B1209423) being exothermic and the subsequent trapping step being highly exothermic. wikipedia.org

Advanced Theoretical and Computational Investigations of Hexa Trifluoromethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) has been instrumental in elucidating the electronic properties of hexa(trifluoromethyl)benzene in both its ground and excited states. Calculations, often employing functionals like B3LYP and PBE0 with various basis sets (e.g., 6-31G*, 6-311+G(df,p)), have provided deep insights into its structure and reactivity. researchgate.netyale.educhemrxiv.orgnih.gov

DFT studies reveal that the ground state of hexa(trifluoromethyl)benzene features a significantly distorted benzene (B151609) ring due to severe steric crowding from the bulky trifluoromethyl groups. researchgate.net This distortion is a key feature influencing its electronic structure. The strong electron-withdrawing nature of the eighteen fluorine atoms leads to a substantial polarization of the C-F bonds. msu.ru

Investigations into the excited states using time-dependent DFT (TD-DFT) have been crucial for understanding the photophysical behavior of hexa(trifluoromethyl)benzene and related molecules. yale.edumdpi.com These calculations help in predicting vertical transition energies and the nature of electronic excitations. yale.edu For instance, in similar fluorinated aromatic compounds, TD-DFT has been used to analyze the Stokes shifts and the geometries of the S1 excited state. yale.edu The fixed electron occupation method within DFT is another approach used to simulate excited-state properties, offering high computational efficiency. mdpi.com

The electronic structure of hexa(trifluoromethyl)benzene is characterized by a specific arrangement of its frontier molecular orbitals, which dictates its chemical behavior. The table below, based on general principles of DFT calculations for substituted benzenes, illustrates the kind of data obtained from these studies.

PropertyDescriptionReference
Ground State Geometry The benzene ring is significantly distorted from planarity due to steric hindrance between adjacent trifluoromethyl groups. researchgate.net
Electron Distribution Strong polarization of C-F bonds due to the high electronegativity of fluorine, leading to significant partial positive charges on the carbon atoms of the CF3 groups. msu.ru
Excited States TD-DFT calculations are used to determine the energies and characteristics of singlet and triplet excited states, which are crucial for understanding photoreactivity. yale.edumdpi.com

This table is illustrative and based on findings for hexa(trifluoromethyl)benzene and related fluorinated aromatic compounds.

High-level ab initio calculations, such as Configuration Interaction with Singles and Doubles (CISD) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), provide highly accurate electronic properties for molecules like hexa(trifluoromethyl)benzene. researchgate.netacs.org These methods, while computationally more demanding than DFT, serve as benchmarks for assessing the accuracy of other computational approaches. acs.org

For instance, ab initio Hartree-Fock (HF) calculations have been used to predict the substantial polarization of C-F bonds in fluorinated molecules, which is a key characteristic of hexa(trifluoromethyl)benzene. msu.ru More sophisticated methods like MP2 and CCSD(T) are employed to obtain reliable minimum-energy geometries and harmonic vibrational frequencies. acs.org G2 theory, another advanced ab initio method, has been utilized to calculate properties like acidity and deprotonation enthalpy for related sterically crowded and electron-withdrawing compounds. researchgate.net

The application of these methods confirms the significant electronic effects induced by the six trifluoromethyl substituents, providing a detailed picture of the molecule's electronic landscape.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of hexa(trifluoromethyl)benzene. acs.orgchadsprep.comresearchgate.netlibretexts.org The energies and spatial distributions of these orbitals determine the molecule's behavior as an electron donor or acceptor.

Due to the strong electron-withdrawing nature of the CF3 groups, both the HOMO and LUMO energy levels of hexa(trifluoromethyl)benzene are significantly lowered compared to benzene. This results in a large HOMO-LUMO gap, which is consistent with its high chemical stability. acs.org The large gap indicates that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, rendering the molecule less reactive in many standard chemical reactions. acs.orgyoutube.com

The distribution of the FMOs is also heavily influenced by the substituents. The HOMO is typically centered on the benzene ring, while the LUMO may have significant contributions from the antibonding orbitals of the C-C and C-CF3 bonds. Analysis of these orbitals allows for predictions of how hexa(trifluoromethyl)benzene will interact with other reagents. For example, its low-lying LUMO makes it a potential electron acceptor in reactions with strong electron donors.

OrbitalEnergy LevelKey CharacteristicsImplication for Reactivity
HOMO Lowered due to inductive effectsPrimarily located on the π-system of the benzene ringReduced electron-donating ability
LUMO Significantly loweredContributions from ring and C-CF3 antibonding orbitalsEnhanced electron-accepting ability
HOMO-LUMO Gap LargeHigh energy required for electronic excitationHigh chemical stability and low reactivity

This table summarizes the general characteristics of the frontier molecular orbitals of hexa(trifluoromethyl)benzene based on computational studies.

Aromaticity, Antiaromaticity, and Electronic Delocalization Assessment

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the degree of aromaticity. acs.orgnih.govnih.gov It compares the bond lengths in a given ring system to an ideal aromatic system (benzene, for which HOMA = 1). acs.orgnih.gov A value of 0 would correspond to a non-aromatic, Kekulé-like structure with distinct single and double bonds. acs.orgnih.gov

For hexa(trifluoromethyl)benzene, the HOMA index has been calculated to be 0.951. acs.orgnih.gov This value, being close to 1, indicates that despite the significant steric strain and distortion caused by the trifluoromethyl groups, the benzene ring retains a high degree of aromatic character in its ground state. acs.org This is an important finding, as it shows the resilience of the aromatic sextet to strong electronic and steric perturbations.

The HOMA index can be used in conjunction with magnetic criteria of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), to provide a more complete picture. acs.orgnih.gov For instance, while hexa(trifluoromethyl)benzene and hexacyanobenzene have similar HOMA values (0.951), their NICS(1)zz values differ significantly (-22.8 and -18.7 ppm, respectively), indicating differences in their magnetic aromaticity. nih.gov This highlights that geometric and magnetic aromaticity are not always perfectly correlated. acs.orgnih.gov

CompoundHOMA IndexNICS(1)zz (ppm)Reference
Benzene1.000-29.2 acs.orgnih.gov
Hexa(trifluoromethyl)benzene0.951-22.8 acs.orgnih.gov
Hexacyanobenzene0.951-18.7 nih.gov

This table presents a comparison of HOMA and NICS values for hexa(trifluoromethyl)benzene and related compounds.

While benzene is the archetypal aromatic molecule in its ground state, it becomes antiaromatic in its lowest ππ* excited states (S1 and T1). acs.orgnih.govdiva-portal.org This phenomenon, known as excited-state antiaromaticity (ESAA), is a powerful driving force for photochemical reactions that are inaccessible in the ground state. acs.orgnih.govresearchgate.net The relief of this antiaromatic character can trigger significant structural deformations and reactions. acs.orgnih.govscimarina.org

In the context of hexa(trifluoromethyl)benzene, irradiation can lead to the formation of its valence isomers, such as the Dewar benzene and prismane (B14753642) forms. core.ac.uk The formation of these isomers can be understood as a mechanism to relieve the antiaromaticity of the excited benzene ring. The photoreactions of benzene derivatives, often studied in acidic media, can lead to complex scaffolds like bicyclo[3.1.0]hexenes. acs.orgnih.govnih.gov These reactions are often rationalized by mechanisms involving the relief of ESAA, for example, through protonation of the excited state or rearrangement to less strained isomers like benzvalene. acs.orgnih.gov

The concept of ESAA provides a theoretical framework for understanding the rich and often complex photochemistry of hexa(trifluoromethyl)benzene and other substituted benzenes, explaining their tendency to undergo rearrangements that break the aromatic system to achieve a more stable electronic configuration in the excited state. acs.orgnih.govdiva-portal.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the complex intermolecular interactions that govern the condensed-phase behavior of molecules. aip.org For hexa[trifluoromethyl]benzene, MD simulations, often employing sophisticated polarizable force fields, are used to understand how the molecule interacts with itself and with other molecules in various environments. acs.org These simulations provide a detailed picture of the non-covalent interactions, such as van der Waals forces, electrostatic interactions, and steric repulsions, which are critical in determining the material's properties. numberanalytics.com

Research has shown that the trifluoromethyl groups significantly influence the intermolecular forces. The high electronegativity of the fluorine atoms creates strong dipoles within the -CF3 groups, leading to significant dipole-dipole interactions between neighboring molecules. acs.org These interactions, coupled with dispersion forces, play a crucial role in the packing of this compound in the solid state and its properties in liquid phases.

MD simulations can predict various bulk properties, including density, viscosity, and diffusion coefficients, by modeling the collective motion of molecules over time. aip.org For instance, simulations can reveal how the geared motion of the trifluoromethyl groups of one molecule affects the rotational and translational dynamics of its neighbors. This level of detail is essential for designing materials with specific physical characteristics.

Simulation ParameterDescriptionTypical Application for this compound
Force FieldA set of parameters describing the potential energy of the system.Polarizable force fields are often used to accurately model the electrostatic interactions of the -CF3 groups. acs.org
EnsembleThe statistical ensemble (e.g., NVT, NPT) defines the thermodynamic state of the system.NPT (constant number of particles, pressure, and temperature) simulations are common for studying bulk properties under realistic conditions.
Time StepThe integration time step for solving the equations of motion.A small time step (e.g., 1-2 femtoseconds) is necessary to accurately capture the high-frequency vibrations of the C-F bonds.
Simulation TimeThe total duration of the simulation.Nanoseconds to microseconds to observe equilibrium properties and dynamic events.

Conformational Analysis and Steric Effects of Trifluoromethyl Groups

The six trifluoromethyl groups in this compound create a sterically crowded environment around the central benzene ring. This steric hindrance has profound effects on the molecule's conformation and reactivity. researchgate.net Computational methods, particularly quantum chemical calculations, are employed to analyze the preferred conformations and the rotational barriers of the -CF3 groups. nih.gov

Due to severe steric repulsion between adjacent trifluoromethyl groups, the benzene ring in this compound is expected to be significantly distorted from planarity. The -CF3 groups are likely to adopt a "geared" or "propeller-like" arrangement to minimize these repulsive interactions. In this conformation, the trifluoromethyl groups may not be perpendicular to the plane of the benzene ring but rather tilted.

The rotational barrier of a single trifluoromethyl group is relatively low, but the concerted rotation of all six groups is a complex, cooperative process. Computational studies can quantify the energy landscape of these rotations, identifying the minimum energy conformations and the transition states connecting them. This analysis is crucial for understanding the molecule's dynamic behavior and how it presents itself to incoming reactants.

The steric bulk of the trifluoromethyl groups also provides a "protective shield" for the aromatic ring, making it less susceptible to certain types of chemical attack. This steric shielding is a key factor in the chemical inertness of this compound under many conditions.

Conformational ParameterDescriptionPredicted Value/Observation for this compound
Benzene Ring PlanarityDeviation of the carbon atoms from a perfect plane.Significant distortion from planarity is expected due to steric crowding. researchgate.net
C-C-C Bond AnglesThe angles between adjacent carbon atoms in the benzene ring.Deviations from the ideal 120° of a planar benzene ring are likely.
-CF3 Group TiltThe angle of the C-C bond (connecting the ring to the -CF3 group) relative to the plane of the benzene ring.A noticeable tilt is predicted to alleviate steric strain.
-CF3 Rotational BarrierThe energy required to rotate a trifluoromethyl group around the C-C bond.While the intrinsic barrier is low, cooperative rotation is sterically hindered.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for exploring the potential reaction pathways of this compound and identifying the structures of the transition states involved. fossee.in These studies, often utilizing Density Functional Theory (DFT) and other high-level quantum mechanical methods, can elucidate reaction mechanisms that are difficult or impossible to study experimentally. acs.orgresearchgate.net

For a molecule as sterically hindered and electronically modified as this compound, computational exploration can predict its reactivity towards various reagents. For example, calculations can determine the activation energies for potential reactions, such as nucleophilic or electrophilic aromatic substitution. fossee.in The high electron-withdrawing nature of the six -CF3 groups deactivates the ring towards electrophilic attack but could potentially make it susceptible to nucleophilic attack under forcing conditions.

Transition state theory is a cornerstone of these investigations. fossee.in By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a key determinant of the reaction rate. fossee.in For this compound, these calculations would likely reveal very high activation barriers for many common aromatic reactions due to the combined steric and electronic effects of the trifluoromethyl groups.

Furthermore, computational studies can explore more exotic reactivity, such as photochemical reactions. nih.gov Excitation of the molecule to an electronic excited state can lead to different reaction pathways than those observed in the ground state. nih.gov Computational modeling can help to understand the nature of these excited states and predict the photoproducts that might be formed.

Computational MethodApplication in Studying this compound Reactivity
Density Functional Theory (DFT)Calculating ground and transition state geometries and energies, determining reaction pathways and activation barriers. researchgate.net
Ab initio methods (e.g., MP2, CCSD(T))Providing highly accurate benchmark calculations for key points on the potential energy surface.
Transition State Searching AlgorithmsLocating the saddle points on the potential energy surface that correspond to the transition states of reactions. fossee.in
Molecular Orbital AnalysisUnderstanding the electronic effects of the -CF3 groups on the aromatic system and how they influence reactivity.

Cutting Edge Spectroscopic and Crystallographic Elucidation of Hexa Trifluoromethyl Benzene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic compounds. The presence of the spin-active ¹⁹F nucleus, with its high natural abundance and sensitivity, makes ¹⁹F NMR particularly powerful for probing the chemical environment of trifluoromethyl groups. alfa-chemistry.comwikipedia.org

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of fluorine atoms. wikipedia.org In hexa[trifluoromethyl]benzene, all eighteen fluorine atoms are chemically equivalent due to the molecule's high symmetry, resulting in a single sharp resonance in the ¹⁹F NMR spectrum. acs.org The chemical shift of this resonance provides valuable information about the electron-withdrawing nature of the perfluoroalkylated benzene (B151609) ring.

The chemical shifts in ¹⁹F NMR are influenced by factors such as substrate topology, electronic environment, and solvent polarity. dovepress.comnih.gov For trifluoromethyl (CF₃) groups directly attached to an aromatic ring, the chemical shifts typically appear in a specific region of the spectrum. wikipedia.orgazom.com For instance, the ¹⁹F NMR spectrum of this compound in acetone (B3395972) shows a resonance at -945 c.p.s. relative to trifluoroacetic acid. acs.org The chemical shift values can vary depending on the reference standard used, with common references including trichlorofluoromethane (B166822) (CFCl₃) and hexafluorobenzene (B1203771) (C₆F₆). azom.comucsb.edu

The following table provides representative ¹⁹F NMR chemical shifts for various trifluoromethyl-containing compounds, illustrating the range and sensitivity of this technique.

CompoundSolventChemical Shift (ppm)Reference
This compoundAcetone-55.8 (calculated from reported data) acs.orgTrifluoroacetic acid
(Trifluoromethyl)benzeneCCl₄-63.72 ucsb.eduCFCl₃
1,3-Bis(trifluoromethyl)benzene---
1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzeneCDCl₃-62.7 (CF₃ on ring) beilstein-journals.org-
3,5-Bis(trifluoromethyl)benzoic acidDMSO-d₆-61.3 sigmaaldrich.com-

Note: Chemical shifts can vary based on experimental conditions.

For less symmetrical derivatives of this compound or for its complexes, one-dimensional NMR spectra can become complex and difficult to interpret. In such cases, multidimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) are indispensable for unambiguous structure assignment. nih.govresearchgate.netmaynoothuniversity.ie

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. While this compound itself has no protons, this technique is crucial for its partially hydrogenated derivatives or compounds where it is a substituent. researchgate.netrsc.org

HSQC/HMQC (¹H-¹³C Correlation Spectroscopy): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This provides a clear map of the carbon skeleton and helps in assigning both ¹H and ¹³C resonances. nih.govresearchgate.netethz.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is vital for piecing together the molecular structure, especially in complex molecules with quaternary carbons. maynoothuniversity.ieethz.ch

While specific multidimensional NMR studies on this compound are not extensively reported due to its high symmetry, the application of these techniques to other complex fluorinated molecules demonstrates their utility in assigning the structures of its derivatives. nih.govfluorine1.ru For example, in the analysis of a mixture of metabolites, 2D HMQC-COSY was shown to be a rapid method for chemical shift assignment. nih.gov

Infrared and Raman Spectroscopic Analysis for Vibrational Modes and Mechanistic Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. purdue.edu For this compound and its derivatives, these methods provide characteristic signatures of the C-F and C-C bonds, as well as the vibrations of the benzene ring.

The IR spectrum of this compound shows strong absorption bands in the region of 8.1-8.3 µm, 8.51 µm, and 9.51 µm. acs.org Weaker bands are observed at 7.12 µm, 7.43 µm, 7.61 µm, and 7.73 µm. acs.org When measured as a potassium bromide wafer, additional bands appear at 8.63 µm, 8.75 µm, 12.41 µm, 13.35 µm, and 13.79 µm. acs.org A particularly strong and broad band near 1330 cm⁻¹ in the IR spectrum is characteristic of the C-CF₃ stretching mode in benzene derivatives containing CF₃ groups. ias.ac.in

The vibrational modes of trifluoromethyl-substituted benzenes can be categorized into phenyl ring modes, CF₃ group modes, and modes associated with other substituents. ias.ac.in The vibrational modes of the CF₃ group can be strongly coupled to the benzene ring. nih.gov Theoretical calculations, such as those using density functional theory (DFT), are often used in conjunction with experimental spectra to reliably assign the observed vibrational modes. nih.govresearchgate.net

The following table summarizes some of the key vibrational frequencies observed for trifluoromethyl-substituted benzenes.

Vibrational ModeApproximate Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)
C-CF₃ Stretch~1330Very StrongWeak to Strong
Ring Breathing~806-1036VariableStrong (Polarized)
Kekule Vibration~1391--

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a crucial tool for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). fluorine1.rursc.org The electron ionization (EI) mass spectrum of this compound (C₁₂F₁₈) shows a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 486. fluorine1.ru

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular cation-radical of this compound is characterized by the loss of fluorine atoms. fluorine1.ru Three distinct fragmentation series have been identified, resulting from the primary separation of one, two, or three fluorine atoms. fluorine1.ru

M₁ Series: Loss of one fluorine atom (M⁺˙ - F) leading to an ion at m/z 467. fluorine1.ru

M₂ Series: Synchronous loss of two fluorine atoms (M⁺˙ - 2F) resulting in an ion at m/z 448. fluorine1.ru

M₃ Series: Synchronous loss of three fluorine atoms (M⁺˙ - 3F) producing an ion at m/z 429. fluorine1.ru

This fragmentation behavior highlights the stability of the core structure and the primary fragmentation pathway involving the C-F bonds of the trifluoromethyl groups.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net The crystal structure of this compound has been determined, revealing important details about its molecular geometry and packing in the crystal lattice. acs.org

This compound crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell. acs.org The precise determination of the crystal structure allows for a detailed analysis of the supramolecular architecture, which is governed by intermolecular interactions such as halogen bonding and van der Waals forces. The crystal structure of metal complexes of this compound, such as with rhodium and platinum, has also been elucidated, showing how the benzene ring can be distorted upon coordination to a metal center. royalsocietypublishing.orgrsc.org

The following table presents crystallographic data for this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.42
b (Å)16.54
c (Å)8.98
β (°)99.5
Z4
Calculated Density (g/cm³)2.33

Data from Harris, J. F., Jr., & Harder, R. J. (1960). Notes- Hexa(trifluoromethyl)benzene. The Journal of Organic Chemistry, 25(4), 633-635. acs.org

The presence of six bulky trifluoromethyl groups introduces significant steric strain, which can lead to distortions in the normally planar benzene ring. vanderbilt.edu In the crystal structure of π-cyclopentadienyl-hexakis(trifluoromethyl)benzene rhodium, the benzene ligand is non-planar. royalsocietypublishing.org The steric bulk of adjacent trifluoromethyl groups forces them to splay out, which can cause a flattening or puckering of the cyclohexane (B81311) ring in the hydrogenated derivative, all-cis-1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane. acs.org

The orientation of the trifluoromethyl groups relative to the benzene ring is also a key conformational feature. In many trifluoromethoxybenzene derivatives, the -OCF₃ group is oriented roughly perpendicular to the plane of the phenyl ring. beilstein-journals.org In the case of this compound, the steric crowding between adjacent CF₃ groups likely dictates their rotational conformation to minimize repulsive interactions. These conformational details are critical for understanding the molecule's reactivity and its ability to participate in intermolecular interactions.

Elucidation of Intermolecular Interactions and Crystal Packing (e.g., C-H···O Hydrogen Bonds, π-π Stacking)

The substitution of hydrogen atoms with trifluoromethyl (CF₃) groups significantly alters the intermolecular interaction landscape of aromatic systems. The strong electron-withdrawing nature of the CF₃ group modifies the molecule's electrostatic potential and enhances its molecular quadrupole moment. researchgate.netacs.org This leads to stronger π-π stacking interactions in trifluoromethylated benzene dimers compared to their methylated or fluorinated counterparts, resulting in reduced π-π distances and more favorable cofacial orientations. acs.org

In the solid state, the crystal packing of hexa(trifluoromethyl)benzene and its derivatives is governed by a complex interplay of various weak intermolecular forces. Due to the high steric strain imposed by the six bulky CF₃ groups, the central benzene ring in hexa(trifluoromethyl)benzene is significantly distorted from planarity. The trifluoromethyl groups are bent alternately up and down from the plane of the ring by approximately 12°. ut.ee This distortion is also observed in related pentakis(trifluoromethyl)phenyl derivatives. researchgate.net

While hexa(trifluoromethyl)benzene itself lacks conventional hydrogen bond donors, its derivatives exhibit a range of interactions that direct their crystal packing.

C-H···O Hydrogen Bonds: In derivatives such as hexakis(acetoxymethyl)benzene, a large number of intermolecular C-H···O hydrogen bonds are the primary stabilizing force in the crystal structure. mdpi.com These interactions, with H···O distances ranging from 2.41–2.57 Å, connect the molecules into a three-dimensional supramolecular network. mdpi.com

Fluorine-Centered Interactions: In the absence of strong hydrogen bond donors, weaker fluorine-centered interactions become prominent. These include C-H···F, C(sp³)-F···π, and F···F contacts. nih.gov In fluorinated stilbenes and trifluoromethyl-substituted N-phenylbenzamides, these interactions are crucial for stabilizing the crystal packing. nih.govpsu.edu C-H···F contacts have been observed with distances ranging from 2.29 Å to 3.10 Å. hhu.de

π-π Stacking: Enhanced π-π interactions are a key feature of poly-trifluoromethylated aromatics. researchgate.netacs.org In donor-acceptor crystals formed between poly(trifluoromethyl)azulenes and pyrene, the molecules form regular π-stacked columns. rsc.org However, in some highly substituted derivatives, significant π-stacking is hindered by the steric bulk of the substituents. hhu.de Packing motifs can range from herringbone patterns to lamellar 2D π-stacking arrangements. hhu.de

Interaction TypeObserved in Compound TypeTypical Distance (Å)Reference
C-H···OHexakis(acetoxymethyl)benzene2.41–2.57 mdpi.com
C-H···FTrifluoromethylated fluoranthenes, N-phenylbenzamides2.29–3.10 nih.govhhu.de
F···FFluorinated Stilbenes~2.83–2.89 psu.edu
π-π StackingTrifluoromethylated benzene dimers, Poly(trifluoromethyl)azulenesReduced vs. non-CF₃ analogues acs.orgrsc.org

Structural Characterization of Organometallic Complexes

Hexa(trifluoromethyl)benzene (hftb) serves as a ligand in a variety of organometallic complexes, where its unique electronic and steric properties influence the resulting structures. A key example is π-cyclopentadienyl-hexakis(trifluoromethyl)benzene rhodium, [Rh(C₅H₅)(C₆(CF₃)₆)]. royalsocietypublishing.org A three-dimensional X-ray diffraction analysis revealed the nature of the bonding between the rhodium ion and the heavily substituted arene ligand. royalsocietypublishing.org

The crystal structure analysis provided detailed insights into its solid-state conformation. royalsocietypublishing.org The complex crystallizes in the monoclinic space group P2₁/c. royalsocietypublishing.org The bonding of the hftb ligand to the rhodium center illustrates a novel form for arene complexes, influenced by the strong electron-withdrawing effects and steric bulk of the six CF₃ groups. royalsocietypublishing.org

Other organometallic complexes involving related trifluoromethyl-aryl ligands have also been structurally characterized. For instance, gold(I) complexes with the 2,4,6-tris(trifluoromethyl)phenyl (Fmes) ligand, such as [Au(Fmes)(tht)], have been synthesized and studied. researchgate.net In the solid state, palladium complexes bearing the Fmes ligand can exhibit uncommon C-H···F-C hydrogen bonds between the ancillary ligands and the ortho-CF₃ groups of the Fmes ligand. researchgate.net Furthermore, structural studies on the organometallic intermediates formed during the metalation of trifluoromethylbenzene with sodium bases have revealed unusual Na···F dative interactions, which contribute to the stability of the complexes. researchgate.net

Crystallographic Data for π-Cyclopentadienyl-hexakis(trifluoromethyl)benzene rhodium

ParameterValue
Chemical FormulaC₁₉H₅F₁₈Rh
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.48
b (Å)12.59
c (Å)17.79
β (°)114.75
Z4
royalsocietypublishing.org

Electron Diffraction and Gas-Phase Structural Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds free from intermolecular interactions present in the solid state. Studies on hexa(trifluoromethyl)benzene have provided crucial information about its intrinsic molecular geometry.

The most significant finding from gas-phase studies of hexa(trifluoromethyl)benzene is the severe distortion of its structure. Due to steric hindrance between the adjacent, bulky trifluoromethyl groups, the central benzene ring is non-planar. ut.ee The six CF₃ groups are pushed out of the mean plane of the carbon ring, bending alternately upwards and downwards by about 12°. ut.ee

This type of steric-induced distortion is a common feature in other per-substituted benzenes. For example, the gas-phase structure of hexamethylbenzene, determined by electron diffraction, shows that the methyl-carbon atoms are not coplanar with the benzene ring, deviating alternately by approximately 9.9°. capes.gov.br Similarly, in hexasilylbenzene, steric interactions between neighboring silyl (B83357) groups lead to their displacement out of the ring plane, with a SiCCSi dihedral angle of 17.8°. nih.gov The study of related, less-substituted compounds, such as 1,3,5-tris(trifluoromethyl)-benzene, by gas-phase electron diffraction and quantum chemical calculations further helps to understand the conformational effects of trifluoromethyl substitution. uni-tuebingen.de

Comparison of Gas-Phase Structural Parameters for Hexasubstituted Benzenes

CompoundSubstituentKey Structural FeatureReference
Hexa(trifluoromethyl)benzene-CF₃Non-planar C₆ ring; CF₃ groups bent ~12° out of plane ut.ee
Hexamethylbenzene-CH₃Non-planar C₆(CH₃)₆ skeleton; C(methyl) atoms deviate ~9.9° out of plane capes.gov.br
Hexasilylbenzene-SiH₃Non-planar C₆(SiH₃)₆ skeleton; SiCCSi dihedral angle of 17.8° nih.gov

Applications of Hexa Trifluoromethyl Benzene in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesisbenchchem.com

The highly electron-deficient nature of the hexa(trifluoromethyl)benzene ring, a result of the powerful electron-withdrawing capabilities of the six trifluoromethyl groups, dictates its reactivity and utility as a synthetic building block. This compound is particularly noted for its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, a characteristic that allows for the introduction of various functional groups.

Precursor for Novel Fluoroalkylated Moietiesbenchchem.com

Hexa(trifluoromethyl)benzene serves as a key precursor for the synthesis of complex aromatic systems containing multiple trifluoromethyl groups. Trifluoromethylated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity. nbinno.combeilstein-journals.org The reactivity of hexa(trifluoromethyl)benzene in SNAr reactions allows for the stepwise replacement of its trifluoromethyl groups, providing a pathway to a diverse range of poly(trifluoromethyl)phenyl derivatives. This controlled substitution enables the synthesis of novel fluoroalkylated moieties that can be incorporated into larger, more complex molecules.

Utilization in Supramolecular Chemistry and Host-Guest Systemsmdpi.comnih.gov

The unique electronic and structural characteristics of hexa(trifluoromethyl)benzene make it a valuable component in the field of supramolecular chemistry, which focuses on the study of non-covalent interactions between molecules. aceec.ac.inrsc.org These interactions are fundamental to the formation of well-ordered and functional molecular assemblies. nih.govaceec.ac.in

As a Host or Guest Component in Molecular Recognition Systemsnih.govrsc.org

In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule through non-covalent interactions. mdpi.comlibretexts.org The electron-deficient aromatic system of hexa(trifluoromethyl)benzene allows it to act as a complementary component to electron-rich aromatic molecules. libretexts.org This electronic complementarity facilitates molecular recognition, where the host and guest components selectively associate with one another. libretexts.org

Influence on Non-Covalent Interactions (e.g., Electrostatic, π-π Stacking)nih.gov

The electron-withdrawing trifluoromethyl groups significantly influence the nature of non-covalent interactions involving the hexa(trifluoromethyl)benzene ring. nih.gov

Electrostatic Interactions: The presence of six highly electronegative trifluoromethyl groups creates a significant quadrupole moment, with an electron-deficient π-system. researchgate.net This allows for strong electrostatic interactions with electron-rich species. libretexts.org For instance, in heterodimers with electron-rich aromatic molecules like benzene (B151609), favorable electrostatic interactions contribute to the stability of the complex. libretexts.org

π-π Stacking: While traditional π-π stacking between identical aromatic rings can be repulsive, the interaction between the electron-poor hexa(trifluoromethyl)benzene and an electron-rich aromatic ring is attractive. libretexts.orgnih.govwikipedia.org This is due to the favorable electrostatic interaction between the complementary electron densities of the two rings. libretexts.org Computational studies have shown that trifluoromethylation can lead to enhanced intermolecular interaction energies and reduced π-π distances in dimers. researchgate.net

Interaction TypeDescriptionRole of Hexa(trifluoromethyl)benzene
Electrostatic Interactions based on the attraction or repulsion of charged species. aceec.ac.inspringerprofessional.deThe electron-deficient π-system of hexa(trifluoromethyl)benzene facilitates attractive interactions with electron-rich molecules. libretexts.org
π-π Stacking Non-covalent interactions between aromatic rings. aceec.ac.inwikipedia.orgForms favorable stacking interactions with electron-rich aromatic systems due to complementary electronic properties. libretexts.orgnih.gov

Development of Advanced Functional Materialsresearchgate.netwiley.com

The incorporation of hexa(trifluoromethyl)benzene and its derivatives into larger molecular structures has led to the development of advanced functional materials with unique properties. wiley.comnasa.gov The presence of multiple trifluoromethyl groups can significantly impact the thermal stability, chemical resistance, and electronic properties of these materials. nbinno.comnasa.gov

Integration into Fluorinated Polymers and Liquid Crystalsbenchchem.com

Fluorinated Polymers: The introduction of trifluoromethyl groups into polymer structures can enhance properties such as thermal stability and chemical resistance. nasa.govnih.gov While direct polymerization of hexa(trifluoromethyl)benzene is not common, its derivatives can be used as monomers or building blocks to create fluorinated polymers with tailored characteristics. nasa.gov These polymers have potential applications in electronics as low dielectric materials and in aerospace as high-performance coatings and sealants. nasa.govnih.gov

Liquid Crystals: The shape and electronic properties of molecules play a crucial role in the formation of liquid crystalline phases. uni-halle.denih.gov The rigid, disc-like shape of the hexa(trifluoromethyl)benzene core, combined with its unique electronic distribution, makes it a candidate for incorporation into liquid crystal structures. The introduction of fluorine-containing groups is a known strategy to influence the mesomorphic behavior and ferroelectric properties of liquid crystals. uni-halle.denih.gov

Contribution to High-Performance Materials with Enhanced Properties

The incorporation of hexa(trifluoromethyl)benzene into material structures significantly enhances their performance characteristics. The presence of multiple trifluoromethyl (CF3) groups imparts a unique combination of properties, including high thermal stability, chemical inertness, and low surface energy. These attributes are highly desirable in the development of advanced polymers and materials for demanding applications.

Research into polycondensed aromatic hydrocarbons, such as hexa-peri-hexabenzocoronenes (HBC), demonstrates that perfluoroalkylation leads to materials with potentially higher stability and a broader mesophase range compared to their alkylated counterparts. researchgate.net The strong electron-withdrawing nature of the CF3 groups can influence the self-assembly and stacking behavior of these molecules, which is a critical factor in the design of organic electronic materials. researchgate.net

The introduction of aliphatic spacers between a core structure and perfluoroalkyl side chains has been shown to be a crucial strategy. researchgate.net This approach shields the core from the potent electron-withdrawing effects of the fluorinated substituents while still benefiting from the enhanced stability and unique packing characteristics conferred by the perfluoroalkyl groups. researchgate.net

Table 1: Comparison of Properties Influenced by Perfluoroalkylation

PropertyAlkylated Aromatic HydrocarbonsPerfluoroalkylated Aromatic Hydrocarbons
Thermal StabilityModerateHigh
Chemical InertnessGoodExcellent
Self-AssemblyDependent on alkyl chain length and packingInfluenced by strong electron-withdrawing effects and unique packing
Mesophase RangeVariablePotentially broader

Precursor for Novel Ligands in Catalysis

Hexa(trifluoromethyl)benzene and its derivatives serve as valuable precursors for the synthesis of novel ligands used in transition-metal catalysis. The steric and electronic properties of these ligands can be finely tuned by the introduction of trifluoromethyl groups, leading to catalysts with enhanced activity, selectivity, and stability.

One significant area of application is in the development of N-heterocyclic carbene (NHC) ligands. rutgers.edu These ligands are highly valued in homogeneous catalysis, and the incorporation of bulky, electron-withdrawing groups derived from fluorinated aromatics can create extreme steric hindrance around the metal center. rutgers.edu This steric bulk is critical for promoting challenging catalytic reactions and for stabilizing reactive intermediates. rutgers.edu

The synthesis of such advanced ligands is often designed to be modular, allowing for the facile preparation of electronically and sterically diverse analogues. rutgers.edu This adaptability is key to creating tailored catalysts for specific chemical transformations, including cross-coupling reactions, C-H activation, and amidation reactions, often with good to excellent yields. rutgers.edu The development of fluorinated ligands has also been explored in the context of Schiff base complexes, where the introduction of fluorine atoms can lead to novel metal-fluorine interactions that may provide additional stabilization to the complex. ljmu.ac.uk

Table 2: Examples of Catalytic Reactions Employing Novel Ligands

Catalytic ReactionLigand TypeAdvantage of Fluorinated Precursor
Palladium-catalyzed cross-couplingN-heterocyclic carbene (NHC)Extreme steric hindrance, enhanced stability
C-H activationNHCIsolation of unstable intermediates
Amide N-C(O) transamidationNHCGood to excellent yields
Ni(II) Schiff base complexationFluorinated BPB ligandPotential for stabilizing fluorine-metal interactions

Materials with Unique Optical or Electronic Properties

The strong electron-withdrawing nature of the six trifluoromethyl groups in hexa(trifluoromethyl)benzene significantly alters the electronic properties of the benzene ring, making it a valuable building block for materials with unique optical and electronic characteristics. lookchem.com This high degree of fluorination leads to a highly electron-deficient aromatic system.

Derivatives of hexa(trifluoromethyl)benzene have found applications in organic electronics. researchgate.net For instance, hexaarylbenzene-based molecules are utilized in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netnih.gov The propeller-like structure of some hexaarylbenzenes, a consequence of steric interactions, can reduce self-aggregation, which is advantageous for creating uniform thin films for electronic devices. nih.gov

Furthermore, the introduction of trifluoromethyl groups into chromophores has been systematically studied to improve electro-optic activity. nih.gov For example, incorporating a 3,5-bis(trifluoromethyl)benzene derivative as an isolation group in nonlinear optical chromophores has been shown to suppress detrimental dipole-dipole interactions, leading to materials with significant electro-optic coefficients. nih.gov In the realm of conductive materials, trifluoromethylated corannulenes have demonstrated unexpectedly strong electron-accepting properties, with polycrystalline films exhibiting conductivity several orders of magnitude higher than the non-fluorinated parent compound. researchgate.net

Table 3: Applications of Hexa(trifluoromethyl)benzene Derivatives in Optoelectronics

Application AreaMaterial TypeKey Property Conferred by CF3 Groups
Organic Light-Emitting Diodes (OLEDs)HexaarylbenzenesCharge transport, reduced self-aggregation
Organic Field-Effect Transistors (OFETs)HexaarylbenzenesHigh hole-transporting property
Nonlinear OpticsChromophores with trifluoromethylated isolation groupsSuppression of dipole-dipole interactions, enhanced electro-optic activity
Conductive MaterialsTrifluoromethylated corannulenesStrong electron acceptor, increased conductivity

Use as a Specialty Solvent or Reaction Medium

While hexa(trifluoromethyl)benzene itself is a solid, related fluorinated aromatic compounds, such as benzotrifluoride (B45747) (trifluoromethylbenzene), are utilized as specialty solvents. wikipedia.org These solvents offer a unique combination of properties that make them advantageous alternatives to traditional organic solvents in certain chemical reactions.

Benzotrifluoride is noted for its similarity in solvating properties to dichloromethane (B109758), as indicated by their comparable dielectric constants. wikipedia.org However, with a boiling point of 103.46 °C, it is suitable for reactions requiring higher temperatures than what is achievable with the more volatile dichloromethane (boiling point ~40 °C). wikipedia.org

Fluorinated solvents like benzotrifluoride are considered to be relatively inert and can be more environmentally friendly than many conventional halogenated or aromatic solvents. researchgate.net They are capable of dissolving a wide range of solutes, including both fluorous and non-fluorous compounds, making them versatile for various chemical transformations. researchgate.net This includes sensitive thermal, ionic, and radical reactions, as well as those involving transition metal catalysts. researchgate.net

Table 4: Comparison of Benzotrifluoride with Dichloromethane

PropertyBenzotrifluorideDichloromethane
Chemical FormulaC6H5CF3CH2Cl2
Boiling Point103.46 °C~40 °C
Dielectric Constant9.189.04
Dipole Moment (D)2.861.89

Synthesis and Reactivity of Hexa Trifluoromethyl Benzene Derivatives and Analogues

Systematic Studies of Substituted Hexa[trifluoromethyl]benzene Derivatives

Systematic studies on hexa(trifluoromethyl)benzene and its derivatives have been crucial for understanding their fundamental chemistry. Research has established general routes to functionalized pentakis(trifluoromethyl)phenyl (C₆(CF₃)₅) derivatives, which serve as vital building blocks for novel materials and molecules with unique properties. researchgate.net One prominent method involves the pertrifluoromethylation of hexaiodobenzene using (trifluoromethyl)copper (CF₃Cu) species, which can yield a mixture of pentakis(trifluoromethyl)benzene, hexakis(trifluoromethyl)benzene, and potassium pentakis(trifluoromethyl)phenoxide. researchgate.net

These systematic approaches have enabled the synthesis of a range of derivatives, including pentakis(trifluoromethyl)toluene, pentakis(trifluoromethyl)phenol, and pentakis(trifluoromethyl)aniline. researchgate.net The high degree of trifluoromethylation creates significant steric crowding, leading to demonstrably distorted aromatic rings as confirmed by X-ray diffraction (XRD) studies. researchgate.net This distortion is a key feature of these molecules' structures.

The reactivity of the parent compound, hexa(trifluoromethyl)benzene, has also been explored. Its electron-deficient nature makes it susceptible to nucleophilic substitution reactions, where one or more trifluoromethyl groups can be replaced by nucleophiles such as amines or thiols under specific conditions. The synthesis of hexa(trifluoromethyl)benzene itself can be achieved through methods like the trimerization of perfluorobutyne or the thermal isomerization of its Dewar benzene (B151609) intermediate.

The profound electronic impact of multiple -CF₃ groups has been systematically quantified through acidity measurements. The C₆(CF₃)₅ group exerts a powerful acidifying effect, which has been studied by comparing the pKₐ values of functionalized derivatives against their non-fluorinated analogues.

Table 1: Acidity (pKₐ) of Pentakis(trifluoromethyl)phenyl Derivatives Compared to Analogues

CompoundpKₐ (in Acetonitrile)Reference CompoundpKₐ of Reference (in Acetonitrile)
Pentakis(trifluoromethyl)phenol15.1Phenol (B47542)27.2
Pentakis(trifluoromethyl)aniline14.1Aniline25.3
Pentakis(trifluoromethyl)toluene36.1Toluene42
Data sourced from ResearchGate. researchgate.net

Exploration of Related Perfluorinated Aromatic and Alicyclic Systems

Research into hexa(trifluoromethyl)benzene is complemented by the broader exploration of related perfluorinated aromatic and alicyclic systems. These analogues provide insight into the effects of perfluoroalkylation and perfluoroalkoxylation on molecular structure and reactivity.

Perfluorinated aromatic compounds, such as decafluorodiphenylamine and various tetrafluorophenylenediamines, have been synthesized to serve as intermediates for high-stability polymers. dtic.mil A significant class of related compounds includes aromatic and heterocyclic perfluoroalkyl sulfides. For instance, hexakis(trifluoromethylsulfanyl)benzene can be synthesized from the reaction of hexaiodobenzene with CuSCF₃. nih.gov These sulfur-containing analogues offer different electronic and coordination properties compared to their -CF₃ counterparts.

The synthesis of these systems often relies on specialized reagents and conditions. Perfluoroalkyl sulfenyl chlorides, for example, react with electron-rich aromatics to introduce -SRբ groups. nih.govbeilstein-journals.org Similarly, reactions of cuprous pentafluorothiophenate with perfluoroaryl dibromides have been used to prepare compounds like 1,4-bis(pentafluorophenylthio)tetrafluorobenzene. dtic.mil

In the realm of perfluorinated alicyclic systems, the reactivity of internal perfluoroolefins, such as perfluorocyclobutene and perfluoro-2-methylpent-2-ene, has been extensively studied. fluorine1.ru These electron-deficient alkenes are highly susceptible to attack by a wide range of nucleophiles, leading to addition or substitution products. fluorine1.ru The reactions of these cyclic and acyclic perfluoroalkenes are key processes for creating a variety of fluorinated derivatives, including enamines and oxygen-containing heterocycles. fluorine1.ru

Impact of Fluorination Pattern and Position on Molecular Properties and Reactivity

The number and position of fluorine-containing substituents on an aromatic ring have a profound and predictable impact on the molecule's properties and reactivity. The substitution of hydrogen with fluorine or trifluoromethyl groups alters the electronic and steric environment of the molecule in several key ways.

Electronic Effects:

Inductive Withdrawal: Fluorine's high electronegativity strongly withdraws electron density from the aromatic ring, a phenomenon known as a negative inductive effect. numberanalytics.comcore.ac.uk This effect makes the ring electron-poor and deactivates it toward electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. core.ac.ukbeilstein-journals.org

Molecular Orbitals: Fluorine substitution lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap. numberanalytics.com This contributes to the chemical stability and reduced reactivity towards electron-rich species. numberanalytics.com

Fluoromaticity: The addition of multiple fluorine atoms to a benzene ring introduces new π-orbitals that are lower in energy than the original aromatic orbitals. nih.govacs.org This interaction can further stabilize the ring, leading to shorter intra-ring bond lengths and increased resistance to addition reactions, a concept termed "fluoromaticity". nih.govacs.org

Impact on Physical Properties:

Acidity: The strong electron-withdrawing nature of fluorine and trifluoromethyl groups significantly enhances the acidity of nearby functional groups. For example, the pKₐ of phenol drops by approximately 4.5 units upon perfluorination. core.ac.uk

Lipophilicity: Fluorination generally increases the lipophilicity of aromatic compounds. Fluorobenzene, for instance, is more lipophilic than benzene. core.ac.uk This property is critical in the design of bioactive molecules. beilstein-journals.orgnih.gov

Reactivity and Positional Isomerism: The specific placement of fluorine-containing groups governs the molecule's reactivity. In systems with fewer than six such groups, their positions dictate the regioselectivity of further reactions. For trifluoromethoxybenzene, electrophilic substitution occurs preferentially at the para position, with ortho isomers forming in only small amounts. beilstein-journals.orgnih.gov The sensitivity of a molecule to substituent effects can also be tuned by the position of the reporter group; studies on trifluoromethyl-substituted naphthalenes show that substituents in the β-position act as better probes of electronic effects than those in the α-position. mdpi.com

Table 2: Influence of Fluorination on Molecular Properties

PropertyEffect of Fluorine/CF₃ SubstitutionUnderlying CauseExample
Reactivity to ElectrophilesDecreasedInductive electron withdrawal deactivates the ring. numberanalytics.comTrifluoromethoxybenzene nitrates 5 times slower than benzene. beilstein-journals.org
Reactivity to NucleophilesIncreasedInductive electron withdrawal makes the ring susceptible to nucleophilic attack. core.ac.ukFluorinated arenes readily undergo SNAr reactions. core.ac.uk
Acidity of Phenols/AnilinesIncreased (Lower pKₐ)Stabilization of the conjugate base through electron withdrawal. researchgate.netcore.ac.ukThe pKₐ of C₆(CF₃)₅OH is ~12 units lower than C₆H₅OH in acetonitrile. researchgate.net
Ring StabilityIncreased"Fluoromaticity" effect from additional low-energy π-orbitals. nih.govFluoropolymers exhibit high thermal and chemical stability. nih.gov

Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules incorporating highly trifluoromethylated aromatic rings is a sophisticated challenge, primarily due to the steric hindrance imposed by the bulky -CF₃ groups. While direct chiral derivatization of the hexa(trifluoromethyl)benzene core is not widely reported, significant progress has been made in synthesizing chiral molecules that feature closely related pentakis- and bis(trifluoromethyl)phenyl moieties. These methods typically install chirality on a side chain or within a larger molecular framework attached to the fluorinated ring.

One successful strategy involves using trifluoromethylated aromatic compounds as building blocks for constructing larger chiral structures. For example, 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene has been used as a reactant to synthesize chiral thiourea (B124793) derivatives based on a 2-azabicycloalkane scaffold. pwr.edu.pl

Another key approach is the asymmetric cross-coupling reaction. A stereoconvergent nickel-catalyzed Hiyama cross-coupling has been developed for the synthesis of enantioenriched α-trifluoromethyl alcohols and ethers. nih.gov This method utilizes a bisfunctionalized electrophile where the reactive carbon center is substituted with both a trifluoromethyl group and a leaving group, allowing for the creation of a chiral center adjacent to the aromatic ring. nih.gov

Furthermore, chiral hypervalent organometallic complexes containing trifluoromethyl groups have been synthesized. In one example, chiral organobismuth complexes were prepared using commercially available chiral primary amines, such as (R)-1-cyclohexylethylamine. nsf.gov These amines form part of a dibenzazabismocine ligand system that coordinates to the bismuth center, creating a chiral environment around the metal, which also bears a trifluoromethyl group. nsf.gov Although these are not direct derivatives of a single benzene ring, they demonstrate a viable pathway to creating well-defined chiral structures containing multiple trifluoromethylphenyl units.

Emerging Research Directions and Future Challenges for Hexa Trifluoromethyl Benzene Chemistry

Discovery of Novel Reaction Pathways and Synthetic Methodologies

The synthesis of highly fluorinated aromatic compounds like hexa(trifluoromethyl)benzene has historically been a significant challenge due to the reactivity of fluorine and the limited availability of effective fluorinating agents. numberanalytics.com However, ongoing advancements in organofluorine chemistry are paving the way for novel synthetic methods.

A significant area of research involves the development of new catalysts and reagents. For instance, transition metal-catalyzed fluorination, employing electrophilic fluorinating agents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), has become a common method for the direct fluorination of aromatic rings. numberanalytics.com Another approach is nucleophilic aromatic substitution (SNAr), where a leaving group on an aromatic ring is replaced by a fluorine nucleophile. numberanalytics.com However, these reactions can be slow and often require harsh conditions, which can limit their applicability. nih.gov

To address these limitations, researchers are exploring innovative strategies. One such strategy involves the use of protecting groups to transform an electron-donating group into an electron-withdrawing group, thereby facilitating nucleophilic substitution. nih.gov Another promising development is the use of copper-catalyzed H-F insertion for the synthesis of α-fluorocarbonyl compounds, which can be adapted for radiofluorination with [¹⁸F]KF. princeton.edu Furthermore, palladium-catalyzed fluorination of aryl triflates and bromides has shown promise, although challenges with regioselectivity remain. acs.org

Recent breakthroughs include the development of a one-step oxidative fluorination of aromatic rings using nickel complexes, which allows for rapid product formation at room temperature. nih.gov Additionally, a general route to functionalized pentakis(trifluoromethyl)phenyl derivatives has been established using pre-generated (trifluoromethyl)copper species, which react with hexaiodobenzene to produce a mixture including hexa(trifluoromethyl)benzene. researchgate.net

The development of new synthetic routes for key intermediates is also crucial. For example, a two-step synthesis involving nickel-catalyzed Kumada–Corriu coupling and Blanc chloromethylation has been devised to produce 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, a key intermediate for the drug Siponimod, from the more affordable 1-halo-2-(trifluoromethyl)benzene. acs.org This represents a significant improvement over previous multi-step processes.

The table below summarizes some of the emerging synthetic methodologies for fluorinated aromatic compounds.

Methodology Description Key Features Reference
Nickel-Catalyzed Oxidative FluorinationA one-step process using nickel complexes and a hypervalent iodine oxidant.Rapid reaction at room temperature. nih.gov
(Trifluoromethyl)copper SpeciesReaction with hexaiodobenzene to yield hexa(trifluoromethyl)benzene among other products.Utilizes pre-generated CF₃Cu species. researchgate.net
Nickel-Catalyzed Kumada–Corriu CouplingA two-step synthesis for key trifluoromethylbenzene intermediates.Cost-effective, increased yield. acs.org
Copper-Catalyzed H-F InsertionSynthesis of α-fluorocarbonyl compounds adaptable for radiofluorination.Mild conditions, late-stage fluorination. princeton.edu
Palladium-Catalyzed FluorinationFluorination of aryl triflates and bromides.Challenges with regioselectivity persist. acs.org

Development of Sustainable and Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, a significant research effort is directed towards developing more sustainable and environmentally friendly methods for synthesizing hexa(trifluoromethyl)benzene and related compounds. Traditional methods often rely on hazardous solvents and reagents, generating substantial chemical waste. chemistryjournals.netjocpr.com

A key focus is the replacement of hazardous solvents with greener alternatives. jocpr.com For instance, an improved, greener synthesis of triangular silver(I) 3,5-bis(trifluoromethyl)pyrazolate has been developed that avoids carcinogenic solvents like benzene (B151609) and toluene, instead utilizing water and less toxic solvents like methanol (B129727) and tetrahydrofuran (B95107) at room temperature without the need for complex Schlenk techniques. researchgate.net

The development of more efficient catalytic systems is another cornerstone of green synthesis. Nickel-catalyzed reactions, for example, have been shown to significantly reduce the cost associated with noble metal catalysts like palladium. acs.org The use of heterogeneous catalysts, such as Amberlyst-70, offers advantages like being non-toxic, thermally stable, and cost-effective, with the added benefit of a simple reaction workup. mdpi.com

Furthermore, innovative reaction technologies are being explored to enhance sustainability. Microwave-assisted synthesis and flow chemistry are prominent examples. chemistryjournals.net Microwave-assisted methods can reduce reaction times and energy consumption, while flow chemistry allows for precise control over reaction conditions, improved heat and mass transfer, and easier scalability. chemistryjournals.net These technologies have been successfully applied to various organic transformations, leading to higher yields and purities. chemistryjournals.net

The process mass intensity (PMI), a metric used to evaluate the greenness of a process, has been significantly reduced in newer synthetic routes. For example, a second-generation route for a key intermediate of Siponimod saw its PMI reduced by approximately 65% compared to the manufacturing route, demonstrating a more scalable and environmentally benign process. acs.org

The following table highlights key aspects of sustainable synthetic routes being developed.

Green Chemistry Approach Example/Application Benefits Reference
Use of Greener SolventsSynthesis of silver(I) 3,5-bis(trifluoromethyl)pyrazolate using water, methanol, and THF.Avoids carcinogenic solvents like benzene and toluene. researchgate.net
Efficient CatalysisNickel-catalyzed Kumada–Corriu coupling.Reduces reliance on expensive and less environmentally friendly palladium catalysts. acs.org
Heterogeneous CatalysisAmberlyst-70 for pyrazole (B372694) synthesis.Non-toxic, stable, cost-effective, simple workup. mdpi.com
Innovative TechnologiesMicrowave-assisted synthesis and flow chemistry.Reduced reaction times, lower energy consumption, higher yields. chemistryjournals.net
Process OptimizationReduction of Process Mass Intensity (PMI) in the synthesis of a Siponimod intermediate.Significant decrease in waste generation, more scalable process. acs.org

Integration into Advanced Functional Devices (excluding biological/medical devices)

The unique electronic properties of hexa(trifluoromethyl)benzene make it a promising candidate for incorporation into advanced functional materials and devices. Research in this area is exploring its potential in electronics, energy, and materials science.

One area of interest is the development of low dielectric constant materials, which are crucial for the microelectronics industry. researchgate.net A thermally cross-linkable molecule containing bis(trifluoromethyl)benzene and benzocyclobutene units has been synthesized. researchgate.net The resulting cured resin exhibited a low dielectric constant, making it a potential candidate for next-generation functional packaging materials. researchgate.net

Furthermore, hexa(trifluoromethyl)benzene derivatives are being investigated for use in proton exchange membranes (PEMs) for fuel cells. nih.gov Ionomer membranes produced from hexaarylbenzene-based partially fluorinated poly(arylene ether) blends have demonstrated high proton conductivity, excellent thermal resistance, and good mechanical properties. nih.gov These characteristics make them promising for applications in proton exchange membrane fuel cells and other electrochemical devices. nih.gov

The introduction of trifluoromethyl groups into aromatic polymers can also lead to materials with desirable properties for advanced electronic applications. For example, a novel fluorine-containing colorless aromatic polyimide derived from 2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) and 2,2'-bis (trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) has been used as a transparent flexible substrate for organic light-emitting diodes (OLEDs). idu.ac.id

The use of per- and polyfluoroalkyl substances (PFAS), a broad class of chemicals that includes derivatives of hexa(trifluoromethyl)benzene, is widespread in the electronics and energy sectors. They are used in semiconductor manufacturing, advanced packaging, and as components in various electronic devices to enhance functionality. mst.dk

The table below provides an overview of the applications of hexa(trifluoromethyl)benzene and its derivatives in advanced functional devices.

Application Area Specific Use Key Properties/Advantages Reference
MicroelectronicsLow dielectric constant materialsLow dielectric constant, thermal stability researchgate.net
Fuel CellsProton exchange membranes (PEMs)High proton conductivity, thermal and mechanical stability nih.gov
Organic ElectronicsTransparent flexible substrates for OLEDsHigh glass transition temperature, optical transparency idu.ac.id
Semiconductor ManufacturingVarious components and processesEnhanced functionality, chemical resistance mst.dk

Computational Design and Prediction of New Hexa[trifluoromethyl]benzene Analogues

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of complex molecules, including hexa(trifluoromethyl)benzene and its analogues. Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure and predict the behavior of these compounds. mdpi.com

One of the key applications of computational methods is the prediction of reaction mechanisms and selectivity. For example, computational studies have been used to predict enantio- and regioselectivity in metal-catalyzed reactions, which can guide the experimental design of new synthetic routes. acs.org DFT calculations have also been employed to understand the mechanism of trifluoromethylsulfinylation of arenes, revealing how the reagent can be activated for different types of substrates. researchgate.net

Computational tools are also crucial for designing new materials with specific properties. By calculating properties such as gas-phase acidities and pKa values, researchers can estimate the behavior of new hexa(trifluoromethyl)benzene analogues before they are synthesized. researchgate.net This predictive power accelerates the discovery of new functional molecules. For instance, a computational protocol has been developed to predict the excited states in donor-π-acceptor compounds containing a B(FXyl)₂ (FXyl = 2,6-bis(trifluoromethyl)phenyl) acceptor group, aiding in the design of new materials for organic light-emitting diodes (OLEDs). researchgate.net

Furthermore, computational studies can provide insights into the structure-activity relationships of these molecules. In the study of 1,3-thiazole derivatives as potential inhibitors for enzymes, molecular docking and DFT calculations were used to understand how different substituents, including trifluoromethylbenzene, affect their inhibitory activity. academie-sciences.fr

The synergy between computational and experimental chemistry is a powerful approach for advancing the field. Computational predictions can be verified by experimental results, leading to a deeper mechanistic understanding and promoting the rational design of new catalysts and materials. acs.org

The following table summarizes the role of computational chemistry in the study of hexa(trifluoromethyl)benzene and its analogues.

Computational Application Method/Technique Insight/Prediction Reference
Reaction Mechanism and SelectivityDensity Functional Theory (DFT)Prediction of enantio- and regioselectivity in catalytic reactions. acs.org
Design of New MaterialsDFT, Molecular DockingPrediction of excited states for OLED materials; understanding structure-activity relationships. researchgate.netacademie-sciences.fr
Property PredictionDFT, Isodesmic ReactionsEstimation of gas-phase acidities and pKa values of new analogues. researchgate.net
Mechanistic ElucidationDFTUnderstanding the activation pathways of trifluoromethylsulfinylating reagents. researchgate.net

Overcoming Synthetic Hurdles in Complex Fluorination

Despite significant progress, the synthesis of complex fluorinated molecules like hexa(trifluoromethyl)benzene continues to present considerable challenges. The high reactivity of fluorine and the need for specialized reagents and conditions are major hurdles. numberanalytics.com

One of the primary challenges is achieving regioselectivity, especially in complex aromatic systems. numberanalytics.com Direct electrophilic fluorination can often lead to a mixture of products, requiring difficult separation processes. nih.gov Similarly, palladium-catalyzed fluorination of aryl triflates can produce mixtures of regioisomeric aryl fluorides. acs.org

Another significant hurdle is chemoselectivity. The high reactivity of fluorinating agents can result in unwanted side reactions and byproducts. numberanalytics.com This is particularly problematic in late-stage fluorination of complex molecules where multiple functional groups are present. princeton.edu

Researchers are actively working to overcome these hurdles. The development of new catalytic systems with improved selectivity is a key focus. acs.org For instance, the design of new ligands for palladium catalysts aims to control the outcome of fluorination reactions and minimize the formation of undesired isomers. acs.org

The development of methods that allow for late-stage fluorination under mild conditions is also crucial. This would enable the introduction of fluorine atoms at a late stage in the synthesis of complex molecules, avoiding the need to carry the fluorinated moiety through a long synthetic sequence. princeton.edu

Furthermore, a deeper understanding of the reaction mechanisms is essential for overcoming these synthetic challenges. By elucidating the pathways of fluorination reactions, researchers can design more rational and efficient synthetic strategies. acs.org

The table below outlines some of the key synthetic hurdles and the strategies being developed to address them.

Synthetic Hurdle Description Strategies for Overcoming Reference
RegioselectivityDifficulty in controlling the position of fluorination in complex aromatic systems.Development of new catalysts and ligands; optimization of reaction conditions. numberanalytics.comacs.org
ChemoselectivityUnwanted side reactions due to the high reactivity of fluorinating agents.Design of more selective reagents; use of protecting groups. numberanalytics.comnih.gov
Availability of ReagentsHigh cost and limited availability of specialized fluorinating agents.Development of synthetic routes using more accessible starting materials; improved synthesis of existing reagents. numberanalytics.comacs.org
Late-Stage FluorinationDifficulty in introducing fluorine into complex molecules at a late synthetic stage.Development of mild and selective fluorination methods compatible with various functional groups. princeton.edu
RadiofluorinationChallenges associated with the short half-life of ¹⁸F and the synthesis of ¹⁸F-labeled reagents.Development of rapid and efficient radiolabeling protocols; microfluidic synthesis techniques. acs.org

Q & A

Q. What are the established synthetic routes for hexa(trifluoromethyl)benzene, and what key reaction parameters influence yield?

Hexa(trifluoromethyl)benzene is synthesized via trimerization of perfluorobutyne under controlled conditions. Critical parameters include temperature (optimized between 80–120°C), solvent polarity (non-polar solvents like benzene enhance cyclization), and catalyst selection (e.g., transition metal complexes). Yield improvements (>70%) are achieved by suppressing side reactions through inert atmosphere conditions and stoichiometric control of reactants . Alternative routes involve electrophilic aromatic substitution using trifluoromethylating agents, though steric hindrance from multiple CF₃ groups complicates regioselectivity .

Q. How can structural characterization of hexa(trifluoromethyl)benzene be performed to confirm its geometry and electronic properties?

  • X-ray crystallography : Resolves bond lengths (C–CF₃ ≈ 1.33 Å) and planar hexagonal symmetry .
  • Vibrational spectroscopy (IR/Raman) : Identifies CF₃ stretching modes (1,150–1,250 cm⁻¹) and ring deformation patterns .
  • NMR (¹⁹F and ¹³C) : ¹⁹F NMR shows a singlet at δ -60 to -65 ppm due to equivalent CF₃ groups; ¹³C NMR confirms aromaticity (δ 125–135 ppm for ring carbons) .

Q. What thermodynamic properties of hexa(trifluoromethyl)benzene are critical for its stability in high-temperature applications?

Key properties include:

  • Vapor pressure : 12.5 kPa at 25°C, lower than hexafluorobenzene due to increased molecular weight .
  • Enthalpy of formation (ΔHf) : -1,240 kJ/mol (calculated via combustion calorimetry), reflecting strong C–F bonds .
  • Thermal decomposition : Degrades above 300°C, releasing CF₃ radicals detectable via mass spectrometry .

Advanced Research Questions

Q. How can researchers design fluorinated analogs of hexa(trifluoromethyl)benzene while mitigating steric and electronic challenges?

  • Substituent placement : Use computational modeling (DFT) to predict regioselectivity. For example, substituting CF₃ groups at meta positions reduces steric clash .
  • Directed ortho-metalation : Employ directing groups (e.g., bromine) to install CF₃ selectively, followed by dehalogenation .
  • Cross-coupling reactions : Suzuki-Miyaura couplings with fluorinated boronic acids require Pd catalysts tolerant of electron-deficient aryl rings .

Q. How should conflicting data on reaction kinetics or thermodynamic stability be reconciled in studies of hexa(trifluoromethyl)benzene derivatives?

  • Controlled replication : Repeat experiments under identical conditions (solvent purity, temperature gradients <±1°C) to isolate variables .
  • Data normalization : Compare results against reference compounds (e.g., hexafluorobenzene) to account for instrumental variability .
  • Multivariate analysis : Use statistical tools (e.g., PCA) to identify outliers in datasets, particularly for enthalpy or vapor pressure measurements .

Q. What methodologies are recommended for studying the electron-withdrawing effects of CF₃ groups in aromatic systems?

  • Electrochemical analysis : Cyclic voltammetry reveals reduction potentials shifted by 0.3–0.5 V compared to non-fluorinated analogs, indicating enhanced electron deficiency .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) quantify Hammett σₚ constants (σₚ ≈ 0.88 for CF₃), correlating with experimental reactivity trends .

Q. How can hazardous intermediates (e.g., fluorinated radicals) generated during hexa(trifluoromethyl)benzene synthesis be safely managed?

  • Radical scavengers : Introduce stable nitroxides (e.g., TEMPO) to quench reactive intermediates .
  • Containment protocols : Use Schlenk lines for air-sensitive steps and scrubbers (e.g., NaOH traps) for volatile fluorides .

Methodological Notes

  • Synthetic reproducibility : Document solvent drying methods (e.g., molecular sieves for benzene) and catalyst activation steps (e.g., degassing via freeze-pump-thaw cycles) .
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.